benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate
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Overview
Description
Benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate is a complex organic compound featuring a benzyl group, a thiophene ring, and a pyridine ring
Mechanism of Action
Target of Action
The compound contains a thiophene moiety, which is a common structural component in many biologically active compounds . .
Mode of Action
The exact interaction of this compound with its potential targets is unknown without experimental data. Compounds containing thiophene moieties have been known to interact with various biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Thiophene derivatives have been shown to affect a variety of pathways, depending on their specific structure and the presence of other functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate typically involves multi-step organic reactions. One common method involves the use of an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and decrease the reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts and solvents can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to optimize the reaction yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can produce a wide variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate has several scientific research applications:
Biology: Its structural properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Its unique properties can be leveraged in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl carbamates and thiophene-pyridine derivatives. Examples include:
- Benzyl N-(thiophen-2-ylmethyl)carbamate
- Benzyl N-(pyridin-3-ylmethyl)carbamate
Uniqueness
What sets benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate apart is its combination of a thiophene ring and a pyridine ring within the same molecule. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[(2-thiophen-3-ylpyridin-3-yl)methylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-18(12-23-20(25)26-13-15-5-2-1-3-6-15)22-11-16-7-4-9-21-19(16)17-8-10-27-14-17/h1-10,14H,11-13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHGWOSLUCYDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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